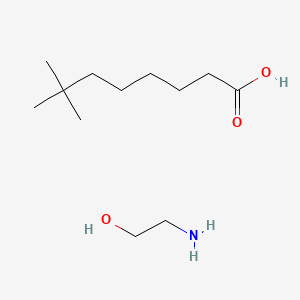
Einecs 282-229-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of neodecanoic acid, compound with 2-aminoethanol (1:1), typically involves the reaction of neodecanoic acid with 2-aminoethanol in a 1:1 molar ratio. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and allowed to react under controlled conditions. The process may involve additional steps such as purification and quality control to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Neodecanoic acid, compound with 2-aminoethanol (1:1), can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to form different reduced products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Neodecanoic acid, compound with 2-aminoethanol (1:1), has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications and effects on different biological pathways.
Industry: Utilized in the production of various industrial products due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of neodecanoic acid, compound with 2-aminoethanol (1:1), involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to neodecanoic acid, compound with 2-aminoethanol (1:1), include:
Neodecanoic acid: A related compound with similar chemical properties.
2-Aminoethanol: Another related compound that can form similar complexes with different acids.
Uniqueness
Its unique structure allows it to participate in specific reactions and interactions that may not be possible with other similar compounds .
Propiedades
Número CAS |
84145-06-2 |
|---|---|
Fórmula molecular |
C12H27NO3 |
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
2-aminoethanol;7,7-dimethyloctanoic acid |
InChI |
InChI=1S/C10H20O2.C2H7NO/c1-10(2,3)8-6-4-5-7-9(11)12;3-1-2-4/h4-8H2,1-3H3,(H,11,12);4H,1-3H2 |
Clave InChI |
DTWCMPUWZOPIRU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCCCCC(=O)O.C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





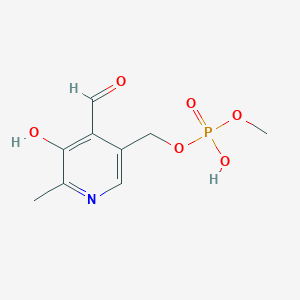
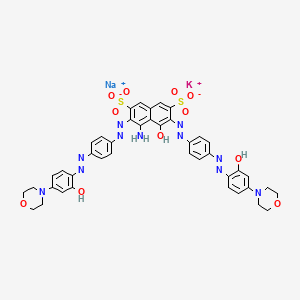

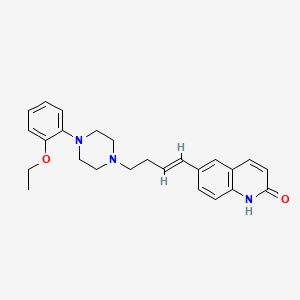

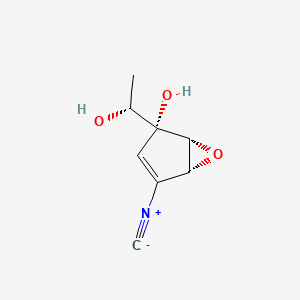



![[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-ethoxycarbonylphosphinic acid](/img/structure/B12719275.png)
![2',3',10,11-Tetrahydro-2'-methylspiro[5H-dibenzo[a,d]cycloheptene-5,1'-[1H]isoindole]](/img/structure/B12719280.png)
